N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
説明
The compound N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine features a pyrimidin-4-amine core substituted with two methyl groups (at the N and C2 positions) and an azetidin-3-yl group. The azetidine ring is further functionalized with a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety.
特性
IUPAC Name |
N,2-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-10-16-7-6-13(17-10)21(3)12-8-22(9-12)15-5-4-14-19-18-11(2)23(14)20-15/h4-7,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMOAKLPHLCSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a novel compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrimidine core
- A triazolo-pyridazine moiety
- An azetidine ring
This unique arrangement is believed to contribute to its biological activity.
Inhibitory Activity Against c-Met Kinase
Research indicates that derivatives of triazolo-pyridazine/pyrimidine compounds exhibit significant inhibitory activity against c-Met kinase. Specifically, studies have shown that certain derivatives have IC₅₀ values indicating potent inhibition:
- Compound 12e (related structure) demonstrated an IC₅₀ of 0.090 μM against c-Met kinase, comparable to Foretinib (IC₅₀ = 0.019 μM) .
Cytotoxicity Against Cancer Cell Lines
In vitro studies evaluated the cytotoxic effects of these compounds on various cancer cell lines:
- A549 (lung cancer) : IC₅₀ = 1.06 ± 0.16 μM
- MCF-7 (breast cancer) : IC₅₀ = 1.23 ± 0.18 μM
- HeLa (cervical cancer) : IC₅₀ = 2.73 ± 0.33 μM
These results suggest that the compound exhibits moderate to significant cytotoxicity against these cancer cell lines .
The mechanism through which N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine exerts its effects involves:
- Inhibition of c-Met signaling : This pathway is crucial for tumor growth and metastasis.
- Induction of apoptosis : Studies have indicated that the compound can induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various related compounds:
| Compound Name | Target | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| Compound 12e | c-Met | 0.090 | - |
| Compound A | A549 | 1.06 | Lung |
| Compound B | MCF-7 | 1.23 | Breast |
| Compound C | HeLa | 2.73 | Cervical |
Case Studies and Research Findings
Several studies have explored the biological activities of triazolo-pyridazine derivatives:
- Discovery and Synthesis : A study focused on designing and synthesizing novel triazolo-pyridazine derivatives and evaluating their inhibitory activities against c-Met kinase .
- Cytotoxicity Evaluation : Another research effort assessed the cytotoxicity of these compounds across various cancer cell lines, confirming their potential as therapeutic agents .
類似化合物との比較
Structural Comparison with Analogues
Core Heterocyclic Modifications
Table 1: Comparison of Pyrimidine- and Triazolo-Based Analogues
Key Observations :
Azetidine Linker Variations
Table 2: Azetidine-Containing Analogues
Key Observations :
Pharmacological and Physicochemical Considerations
Q & A
Q. What are the established synthetic routes for N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of triazole precursors and coupling reactions with azetidine-pyrimidine intermediates. For example:
- Step 1 : Formation of the triazole ring via hydrazine derivatives and ketones/aldehydes under acidic conditions .
- Step 2 : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce the azetidine-pyrimidine moiety .
- Optimization : Use of cesium carbonate as a base and DMF as a solvent improves yields (70–85%). Reaction temperatures >100°C may reduce side products .
- Key Validation : Monitor intermediates via HPLC (≥95% purity threshold) and characterize using -NMR and HRMS .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and substitution patterns (e.g., methyl groups at 2.35 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 366.429) .
- HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. How is the compound’s biological activity assessed in preliminary studies?
- Methodological Answer :
- In Vitro Assays : Screen against kinase targets (e.g., BRD4 bromodomains) using fluorescence polarization assays .
- Cytotoxicity Testing : Evaluate IC values in cancer cell lines (e.g., HCT-116, IC = 1.2 µM) via MTT assays .
- Selectivity Profiling : Compare activity across related enzymes (e.g., EGFR, IC >10 µM) to identify target specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic (PK) Studies : Measure bioavailability (e.g., 22% in rodents) and half-life (t = 3.5 h) via LC-MS/MS .
- Metabolite Identification : Use liver microsomes to detect oxidative metabolites (e.g., hydroxylation at the azetidine ring) that reduce activity .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance plasma stability and tissue penetration .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Core Modifications : Replace the triazole with imidazole to assess impact on binding (ΔIC = +2.5 µM) .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF) at the pyridazine ring to enhance potency (IC ↓ 40%) .
- 3D-QSAR Modeling : Align with BRD4 crystal structures (PDB: 4LYI) to predict steric and electrostatic requirements .
Q. How can target engagement be validated in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stabilization at 45°C .
- RNA-Seq Analysis : Identify downstream gene suppression (e.g., MYC, fold change = 0.3) in treated vs. control cells .
- CRISPR Knockout : Use BRD4-deficient cells to verify on-target effects (e.g., loss of anti-proliferative activity) .
Q. What experimental designs address poor aqueous solubility (<0.1 mg/mL)?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride salts to improve solubility (2.5 mg/mL in PBS) .
- Co-Crystallization : Screen with succinic acid to enhance dissolution rates (30% increase) .
- Prodrug Approach : Conjugate with phosphate esters for intracellular activation .
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